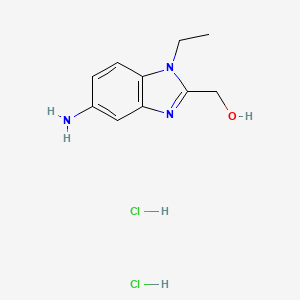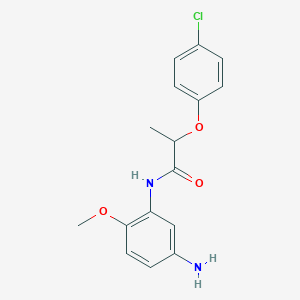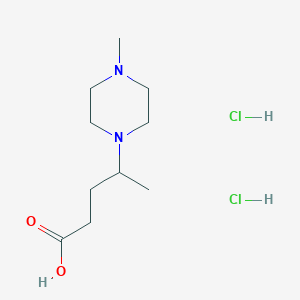![molecular formula C14H28Cl2N2O2 B1388985 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride CAS No. 1185304-74-8](/img/structure/B1388985.png)
1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride
Overview
Description
1-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride (PBPC) is a synthetic piperidine derivative and a potent inhibitor of the enzyme acetylcholinesterase (AChE). PBPC is commonly used as an inhibitor of AChE in biochemical and physiological research, as it has been shown to effectively inhibit AChE activity in both in vitro and in vivo studies. PBPC has also been used in a variety of other lab experiments due to its ability to act as a reversible or irreversible inhibitor of the enzyme.
Scientific Research Applications
1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride has been used in a variety of scientific research applications, including studies of the mechanisms of action of AChE inhibitors and the biochemical and physiological effects of these inhibitors. 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride has also been used to study the effects of AChE inhibitors on the nervous system, and in studies of the effects of acetylcholine on the heart and other organs. 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride has also been used in studies of the pharmacokinetics of AChE inhibitors, and in studies of the effects of AChE inhibitors on the metabolism of neurotransmitters.
Mechanism of Action
1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride acts as an inhibitor of AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This inhibition of AChE activity leads to an increase in the levels of acetylcholine in the synapse, which can lead to an increase in the activity of other neurotransmitters and can lead to an increase in the activity of the nervous system.
Biochemical and Physiological Effects
1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of AChE activity, the stimulation of the release of neurotransmitters, the modulation of the activity of other enzymes, and the modulation of the activity of ion channels. 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride has also been shown to have a direct effect on the metabolism of neurotransmitters, and to have a direct effect on the activity of the nervous system.
Advantages and Limitations for Lab Experiments
The use of 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride in lab experiments has several advantages. 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride is a relatively inexpensive and easy to use inhibitor of AChE, and its use in lab experiments is relatively safe and non-toxic. Additionally, 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride has been shown to be a very effective inhibitor of AChE, and its use in lab experiments can provide researchers with reliable results.
However, there are some limitations to the use of 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride in lab experiments. 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride is a reversible inhibitor of AChE, and its use in lab experiments may lead to the accumulation of acetylcholine in the synapse, which can lead to an increase in the activity of other neurotransmitters. Additionally, 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride is not as effective as some other AChE inhibitors, and its use in lab experiments may not provide researchers with the most accurate results.
Future Directions
Future research on 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride could focus on the development of new synthesis methods to improve the purity of the compound, as well as the development of new methods to reduce the toxicity of the compound. Additionally, future research could focus on the development of new assays to measure the activity of AChE inhibitors, as well as the development of new assays to measure the effects of AChE inhibitors on the nervous system. Finally, future research could focus on the development of new methods to study the pharmacokinetics of AChE inhibitors, as well as the development of new methods to study the effects of AChE inhibitors on the metabolism of neurotransmitters.
properties
IUPAC Name |
1-(1-propylpiperidin-4-yl)piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.2ClH/c1-2-7-15-9-5-13(6-10-15)16-8-3-4-12(11-16)14(17)18;;/h12-13H,2-11H2,1H3,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNORUYLOTJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)

![3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388906.png)




![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)





